1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole
Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-(trifluoromethyl)aniline to form 2-nitro-4-(trifluoromethyl)aniline, followed by cyclization with a suitable reagent to form the pyrrole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid. Common reagents used in these reactions include hydrogen gas, iron powder, hydrochloric acid, and various catalysts.
Scientific Research Applications
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)phenol: Similar in structure but lacks the pyrrole ring.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the nitro group and pyrrole ring.
1-(4-Nitrophenyl)-1H-pyrrole: Contains the nitro group and pyrrole ring but lacks the trifluoromethyl group. The uniqueness of this compound lies in the combination of the nitro, trifluoromethyl, and pyrrole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMZMYJNCROIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381605 | |
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136773-58-5 | |
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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